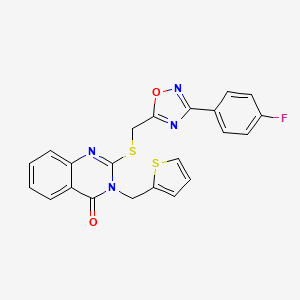

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQXVNYMBABLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)CC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.39 g/mol. The structure features a quinazolinone core substituted with a thioether and oxadiazole moieties, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinazolinone derivatives. For instance, compounds containing thiophenes have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 6.2 | PI3K/mTOR inhibition |

| Compound B | T47D | 27.3 | Apoptosis induction |

| Compound C | MCF7 | 43.4 | Cell cycle arrest |

Antimicrobial Activity

Compounds with oxadiazole and thiophene structures have exhibited antimicrobial properties against both bacterial and fungal strains. The presence of fluorine in the aromatic ring may enhance lipophilicity, improving membrane penetration.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Case Studies

- Synthesis and Evaluation : A study synthesized several quinazolinone derivatives and evaluated their anticancer activities. The compound demonstrated significant inhibition against the HCT116 colon cancer cell line, suggesting a promising therapeutic candidate for further development.

- Mechanistic Insights : Research indicated that the compound interferes with the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells. This pathway is critical in regulating cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Quinazolinone Core

3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (RN: 2034326-72-0)

- Key Differences : Replaces the thiophen-2-ylmethyl group with a 4-chlorobenzyl substituent.

- The absence of the thiophene ring may diminish π-π interactions with aromatic residues in enzyme active sites.

- Synthesis : Similar routes involving nucleophilic substitution and cyclization, confirmed via IR and NMR .

3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one (RN: 763136-92-1)

- Key Differences : Features a methoxyphenyl group and a 3-methylbenzylthio side chain.

- Implications :

Heterocyclic Modifications

Triazole Derivatives (e.g., 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one)

- Key Differences : Replaces 1,2,4-oxadiazole with a 1,2,4-triazole ring.

- Demonstrated antibacterial and hypoglycemic activities in screening studies .

Thiazole-Triazole Hybrids (e.g., compounds in )

Structural Conformation and Crystallography

Compounds with fluorophenyl groups (e.g., ) exhibit isostructural triclinic packing with planar molecular conformations.

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound and analogs are synthesized via cyclocondensation and nucleophilic substitution, with yields influenced by electron-withdrawing groups (e.g., fluorine) stabilizing intermediates .

- NMR Analysis : Substituent-induced chemical shift changes (e.g., fluorophenyl vs. chlorophenyl) correlate with electronic environments, as shown in studies of similar compounds .

- Biological Potential: Triazole and thiazole analogs exhibit broader activity profiles, suggesting the target compound’s oxadiazole-thiophene combination may optimize selectivity for specific targets (e.g., kinase inhibitors) .

Q & A

Q. What are the standard synthetic routes and key optimization strategies for this compound?

The synthesis involves multi-step reactions starting with functionalization of the quinazolinone core. Key steps include:

- Thioether linkage formation : Reaction of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-methanethiol with a halogenated quinazolinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Microwave-assisted synthesis : Optimizes reaction efficiency (e.g., 80°C, 30 min) to reduce side products and improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Q. Which purification methods are most effective for isolating high-purity samples?

- Recrystallization : Use ethanol or methanol for high recovery of crystalline product .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) achieve >98% purity .

- TLC monitoring : Hexane:ethyl acetate (3:1) as the mobile phase to track reaction progress .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) and thiophen-2-ylmethyl group (δ 6.7–7.1 ppm) .

- FT-IR : Confirm thioether (C–S stretch at ~650 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functionalities .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute the thiophen-2-ylmethyl group with furan or pyrrole rings to evaluate steric and electronic impacts .

- Docking simulations : Use AutoDock Vina to predict interactions with target enzymes (e.g., kinases) and prioritize analogs .

Q. What computational methods validate the compound’s stability and reactivity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess aggregation tendencies .

- In silico metabolic stability : Use Schrödinger’s QikProp to predict CYP450-mediated oxidation sites .

Q. How should conflicting biological activity data be resolved?

- Assay standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Purity verification : Confirm sample integrity via HPLC and DSC (melting point ±2°C) to rule out degradation .

- Off-target screening : Use Broad Institute’s Drug Repurposing Hub to identify unintended interactions .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Solvent selection : Avoid DMSO (promotes oxidation); use tert-butanol for freeze-drying .

- Light sensitivity : Store in amber vials to protect the thioether linkage from UV degradation .

Q. How can low reaction yields in the final coupling step be addressed?

- Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution .

- Microwave irradiation : Increase reaction efficiency (e.g., 100°C, 20 min) to reduce side reactions .

- Alternative leaving groups : Use mesylates instead of chlorides for improved electrophilicity .

Q. What methodologies identify biologically relevant analogs?

- Fragment-based design : Combine the quinazolinone core with fragments from known inhibitors (e.g., EGFR inhibitors) .

- Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for modular derivatization .

- Pharmacophore mapping : Use MOE to align functional groups (e.g., hydrogen bond acceptors) with target binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.